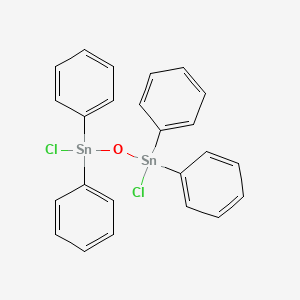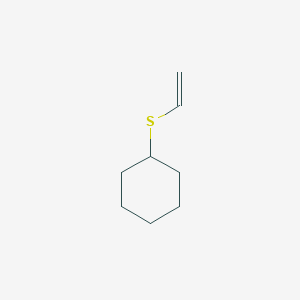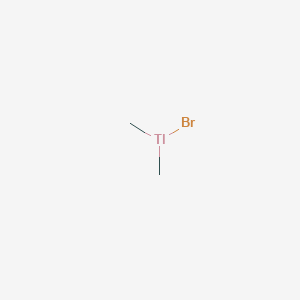
Thallium, bromodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium, bromodimethyl- is a chemical compound that has garnered attention due to its unique properties and potential applications As a compound containing thallium, it is part of a group of heavy metals known for their significant impact on various scientific fields
Métodos De Preparación
The synthesis of thallium, bromodimethyl- involves several methods, including both laboratory-scale and industrial-scale processes. One common synthetic route involves the reaction of thallium salts with bromodimethyl compounds under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve more complex processes, including the use of catalysts and advanced purification techniques to obtain high-purity thallium, bromodimethyl-.
Análisis De Reacciones Químicas
Thallium, bromodimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine water and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thallium, bromodimethyl- can lead to the formation of thallium(III) compounds, while reduction reactions may yield thallium(I) species.
Aplicaciones Científicas De Investigación
Thallium, bromodimethyl- has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thallium compounds.
Biology: Studies have shown that thallium, bromodimethyl- can interact with biological molecules, making it a subject of interest in toxicology and pharmacology research.
Mecanismo De Acción
The mechanism by which thallium, bromodimethyl- exerts its effects involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to bind to the active site of the EGFR protein, inhibiting its function and potentially affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and the form of thallium present.
Comparación Con Compuestos Similares
Thallium, bromodimethyl- can be compared with other thallium compounds, such as thallium acetate and thallium nitrate. While all these compounds contain thallium, their chemical properties and applications can differ significantly. Thallium, bromodimethyl- is unique in its specific interactions with biological targets and its potential use in advanced material synthesis. Similar compounds include:
- Thallium acetate
- Thallium nitrate
- Thallium sulfate
Each of these compounds has its own set of applications and properties, making thallium, bromodimethyl- a distinct and valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
21648-59-9 |
|---|---|
Fórmula molecular |
C2H6BrTl |
Peso molecular |
314.36 g/mol |
Nombre IUPAC |
bromo(dimethyl)thallane |
InChI |
InChI=1S/2CH3.BrH.Tl/h2*1H3;1H;/q;;;+1/p-1 |
Clave InChI |
SSEPXDJMBYEVEE-UHFFFAOYSA-M |
SMILES canónico |
C[Tl](C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


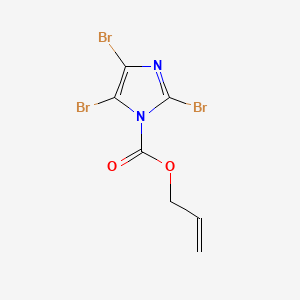

![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
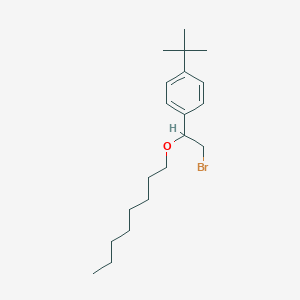
![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)


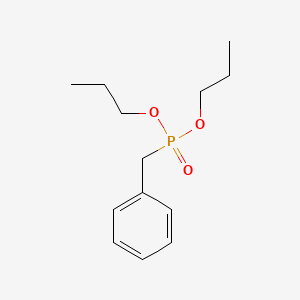


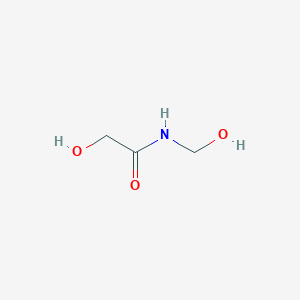
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
